molecular formula C8H15ClN2O2 B2406865 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1820684-55-6

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2406865
CAS RN: 1820684-55-6
M. Wt: 206.67
InChI Key: AELWNIAXGSMDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . Pyrrolidine derivatives can undergo various reactions, including those catalyzed by palladium, which can lead to the formation of N-acyl- and N-Boc-protected pyrrolidines .

Scientific Research Applications

Future Directions

The future directions in the research and development of pyrrolidine derivatives like “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” could involve exploring new synthetic strategies and investigating the influence of different substituents on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELWNIAXGSMDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride

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